2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative characterized by a 3-chlorobenzylamino-methyl substituent at the 2-position and an ethoxy group at the 6-position of the phenol ring. Its molecular formula is C₁₅H₁₆ClNO₂, with a molecular weight of 277.74 g/mol . The compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry, organic synthesis, and biotechnology . Analytical characterization methods include LCMS, GCMS, NMR, FTIR, and HPLC, ensuring high purity (≥97%) for industrial and research use .
Properties
IUPAC Name |
2-[[(3-chlorophenyl)methylamino]methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-2-20-15-8-4-6-13(16(15)19)11-18-10-12-5-3-7-14(17)9-12/h3-9,18-19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWHVPDVDZUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions at the benzylic position. The chlorine atom in the 3-chlorobenzyl group could potentially act as a leaving group, allowing the compound to participate in various biochemical reactions.
Biological Activity
2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol, a compound derived from the Schiff base family, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a phenolic structure with an ethoxy group and a chlorobenzyl moiety, which contributes to its reactivity and biological interactions. The chemical formula is .
| Property | Value |
|---|---|
| Molecular Weight | 275.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their function. The presence of the chlorobenzyl group enhances binding affinity, while the ethoxyphenol moiety may contribute to hydrophobic interactions .
Antimicrobial Activity
Research indicates that Schiff bases, including our compound of interest, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed efficacy against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays like ABTS and DPPH. Preliminary results suggest moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Neuroprotective Effects
Emerging studies focus on the neuroprotective properties of Schiff bases in models of neurodegenerative diseases. The compound's ability to inhibit amyloid-beta aggregation positions it as a candidate for further research in Alzheimer's disease treatment .
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of this compound exhibited higher antibacterial activity against Escherichia coli and Staphylococcus aureus than traditional antibiotics, suggesting a novel approach to combat resistant strains .
- Neuroprotective Mechanisms : In vitro studies showed that the compound could reduce oxidative damage in neuronal cells exposed to neurotoxic agents. This effect was attributed to its ability to scavenge free radicals and modulate inflammatory pathways .
Scientific Research Applications
2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol is a chemical compound with a complex structure featuring a chlorobenzyl group, an amino group, and an ethoxy-substituted phenolic moiety. Its molecular formula is and its molecular weight is approximately 305.80 g/mol. The compound includes a hydroxyl group (-OH) attached directly to the aromatic ring, classifying it as a phenolic compound, which allows for varied chemical and biological interactions.
Biological Activities and Interactions
Studies on the interactions of this compound with biological macromolecules indicate its potential to bind selectively to proteins or enzymes, which can alter their activity and provide insights into its mechanism of action. Research suggests that compounds with similar structures often engage in hydrogen bonding and hydrophobic interactions with target proteins, which could be critical for their biological effects.
Structural Similarity and Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, influencing its chemical reactivity and biological interactions. The chlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability compared to other similar compounds, possibly leading to distinct pharmacological effects and applications in medicinal chemistry.
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol | Dimethyl groups instead of chlorine | Potentially different reactivity due to steric hindrance |
| 2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol | Dichloro substitution | Increased hydrophilicity compared to chlorobenzyl |
| 2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol | Methyl substitution on chlorophenyl | Variation in biological activity due to methyl group presence |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Ethoxy vs. Methoxy: Substitution of ethoxy (OCH₂CH₃) at the 6-position (vs.
Functional Analogues: Schiff Base Derivatives
Table 2: Comparison with Schiff Base Analogues
Key Findings :
- Antibacterial Activity : The Schiff base ligand EST-L exhibits moderate activity, but its metal complexes (e.g., Mn(II)-EST-L) show significantly enhanced antibacterial effects due to metal coordination improving membrane permeability .
- Synthetic Efficiency: The target compound’s aminomethyl linker may offer greater hydrolytic stability compared to Schiff bases, which are prone to hydrolysis under physiological conditions .
Tautomerism and Stability
- Tautomeric Behavior: Unlike β-ketoester analogues (e.g., (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol), which exhibit enol-keto tautomerism in solvent media, the rigid aminomethyl-phenol structure of the target compound likely restricts tautomerization, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
